molecular formula C14H8N4O3S B2641991 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 851095-27-7

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2641991
CAS RN: 851095-27-7
M. Wt: 312.3
InChI Key: AAIIWOGGJDJOOZ-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactivity

The chemical reactivity and synthesis of related compounds provide foundational insights into the manipulation and derivatization of the core structure of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of related benzothiazole derivatives through reactions like nitration, bromination, formylation, and acylation, showcasing the versatility of these compounds for further chemical modifications (Aleksandrov & El’chaninov, 2017).

Biological Activities

Research into the biological activities of compounds structurally related to this compound has highlighted their potential in pharmacology. Patel, H. S. Patel, and Shah (2015) synthesized novel heterocyclic compounds bearing the benzo[d]thiazol moiety and evaluated their antibacterial and antifungal activities, emphasizing the therapeutic potential of these structures in combating microbial infections (G. K. Patel, H. S. Patel, & Shah, 2015).

Cytotoxic Evaluation

The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives, including structures closely related to the compound , have been studied for their cytotoxic effects against various cancer cell lines. Zhang et al. (2017) reported on a series of such derivatives showing selective cytotoxicity towards cancer cells over normal cells, highlighting the potential of these compounds as cancer therapeutics (Zhang et al., 2017).

Molecular and Electronic Characterization

Cakmak et al. (2022) conducted experimental and theoretical investigations on a thiazole-based heterocyclic amide, which is structurally related to this compound. Their work included synthesis, molecular characterization (by IR/NMR/XRD), and electronic characterization (through DFT studies), which provided deep insights into the structural and electronic properties relevant to the biological activity and material applications of these compounds (Cakmak et al., 2022).

Mechanism of Action

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O3S/c19-11(13-15-8-4-1-2-6-10(8)22-13)16-14-18-17-12(21-14)9-5-3-7-20-9/h1-7H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIIWOGGJDJOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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